5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride
Description
This compound belongs to the diazaspiro[2.5]octane-trione family, characterized by a bicyclic spiro architecture combining a five-membered and a three-membered ring. The presence of a 2-aminoethyl group at position 5 and an ethyl group at position 7 distinguishes it from other analogs.
Properties
IUPAC Name |
7-(2-aminoethyl)-5-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.ClH/c1-2-12-7(14)10(3-4-10)8(15)13(6-5-11)9(12)16;/h2-6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNNIGZYYXQKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CC2)C(=O)N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride (CAS Number: 1823607-29-9) is a compound of increasing interest in pharmacological research due to its complex structure and potential biological activities. This article delves into its synthesis, chemical properties, and biological implications based on recent studies and findings.
- Molecular Formula : C10H16ClN3O3
- Molecular Weight : 261.7 g/mol
- Purity : Typically around 95% for research applications
The compound features a unique spirocyclic structure that is characteristic of various biologically active molecules. The diazaspiro framework allows for diverse interactions with biological targets, which is crucial for its pharmacological potential.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of diazaspiro compounds. For instance, compounds similar to 5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for related compounds have been reported as low as 0.016 µg/mL, indicating potent activity against drug-sensitive strains of bacteria .
Anticancer Activity
The spirocyclic structure has been associated with anticancer properties in several studies. Compounds derived from the diazaspiro framework have been identified as inhibitors of critical cancer pathways, such as the menin-MLL1 interaction, which is significant in leukemia treatment . The modulation of signaling pathways associated with cancer cell proliferation and survival has been a focal point for ongoing research.
Neuropharmacological Effects
There is emerging evidence that compounds like 5-(2-Aminoethyl)-7-ethyl-5,7-diazaspiro[2.5]octane may interact with neurotransmitter systems. Analogous compounds have been shown to act as selective dopamine receptor antagonists, suggesting potential applications in treating neuropsychiatric disorders .
Synthesis Methods
The synthesis of this compound involves several steps:
- Starting Materials : Typically includes derivatives of 4-methoxybenzyl carbamate.
- Reaction Steps : Involves substitution reactions, addition of protective groups, esterification, and cyclization to form the final spiro compound.
- Yield and Purification : The resulting compound is purified to achieve the desired purity for research purposes.
Case Studies
-
Antimycobacterial Activity Study :
- Objective : Evaluate the potency of diazaspiro compounds against Mycobacterium tuberculosis.
- Methodology : Resazurin microtiter plate assay (REMA) was employed to determine MIC values.
- Results : Compounds exhibited significant antibacterial activity with some derivatives showing MIC values lower than those of standard treatments.
-
In Vitro Anticancer Screening :
- Objective : Assess the efficacy of the compound against various cancer cell lines.
- Methodology : Cell viability assays (MTT or similar) were used to measure cytotoxic effects.
- Results : Promising results indicated that certain derivatives could inhibit cancer cell growth significantly compared to controls.
Comparison with Similar Compounds
Key Structural Features :
- Core : Diazaspiro[2.5]octane-trione scaffold.
- Substituents: 5-(2-Aminoethyl), 7-ethyl.
- Molecular Formula (estimated) : C₉H₁₄N₃O₃·HCl (MW ≈ 248.5 g/mol).
Structural and Physicochemical Properties
The table below compares the target compound with structurally related diazaspiro derivatives:
Key Observations:
- Substituent Effects: The aminoethyl group in the target compound introduces basicity and hydrogen-bonding capacity, contrasting with the neutral methyl-phenyl analog’s aromatic interactions . Fluorine substituents in compounds enhance metabolic stability and lipophilicity, which may reduce solubility compared to the hydrochloride salt form of the target compound .
Preparation Methods
Alkylation and Reductive Amination
- Alkylation: The ethyl group is introduced by reaction with ethylating agents under mild basic conditions.
- Reductive Amination: The 2-aminoethyl side chain is installed by reacting the keto intermediate with aminoethyl reagents in the presence of reducing agents like sodium triacetoxyborohydride.
A representative example includes the reaction of tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate with suitable electrophiles and reductive amination reagents in solvents such as dichloromethane or 1,4-dioxane, often under nitrogen atmosphere, with yields ranging from 2.3% to 66% depending on conditions.
Formation of the Hydrochloride Salt
The final step involves converting the free base compound into its hydrochloride salt to enhance stability and solubility:
- Treatment with hydrochloric acid in solvents like dioxane or water.
- Azeotropic distillation to remove solvents and obtain the pure hydrochloride salt.
- Drying under reduced pressure to yield a colorless solid.
This step typically achieves yields around 65% with high purity confirmed by NMR and mass spectrometry.
Representative Experimental Data Table
Research Findings and Analysis
- Yields and Purity: The yields for key steps vary widely, reflecting the complexity of the molecule and sensitivity of intermediates. The hydrochloride salt formation is generally efficient and yields a stable product.
- Reaction Conditions: Elevated temperatures (up to 120°C) and sealed tube reactions are employed for alkylation steps, while reductive amination requires prolonged mild heating.
- Purification: Silica gel chromatography and preparative HPLC are essential to isolate the desired compound from side products, especially in reductive amination steps.
- Stability: The hydrochloride salt form enhances compound stability, facilitating handling and storage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
